![molecular formula C10H12BrN5 B7579352 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile involves the inhibition of certain enzymes, such as phosphodiesterase 10A and 11A. These enzymes are involved in the regulation of various physiological processes, including neurotransmitter signaling and smooth muscle relaxation. By inhibiting these enzymes, this compound may modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against phosphodiesterase 10A and 11A. This inhibition may lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. The compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile in lab experiments is its potent inhibitory activity against phosphodiesterase 10A and 11A. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using the compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile. One area of interest is the development of more potent and selective inhibitors of phosphodiesterase 10A and 11A. This may lead to the development of more effective therapeutic agents for various diseases. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of certain diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of the compound.
Synthesis Methods
The synthesis of 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile involves the reaction of 5-bromopyrimidine-4-carboxylic acid with piperazine in the presence of triethylamine and acetonitrile. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 60-70%.
Scientific Research Applications
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile has been studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against certain enzymes, such as phosphodiesterase 10A and 11A, which are involved in various physiological processes. It has also been studied for its potential use as a therapeutic agent for various diseases, including schizophrenia, depression, and Parkinson's disease.
properties
IUPAC Name |
2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5/c11-9-7-13-8-14-10(9)16-5-3-15(2-1-12)4-6-16/h7-8H,2-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGAABRNWZCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=NC=NC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.